molecular formula C15H13F2NO B11181694 N-(3,4-difluorophenyl)-3,4-dimethylbenzamide

N-(3,4-difluorophenyl)-3,4-dimethylbenzamide

Cat. No.: B11181694
M. Wt: 261.27 g/mol
InChI Key: JNBDLCWXGZEHIL-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with difluorophenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,4-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3,4-dimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3,4-dimethylbenzoyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

N-(3,4-Difluorophenyl)-3,4-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its difluorophenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to improved pharmacokinetic properties and therapeutic efficacy.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-3,4-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the dimethylbenzamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-3-bromobenzamide: Similar in structure but with a bromine atom instead of dimethyl groups.

    N-(3,4-Difluorophenyl)-4-methoxybenzamide: Contains a methoxy group instead of dimethyl groups.

Uniqueness

N-(3,4-Difluorophenyl)-3,4-dimethylbenzamide is unique due to the presence of both difluorophenyl and dimethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-9-3-4-11(7-10(9)2)15(19)18-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19)

InChI Key

JNBDLCWXGZEHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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